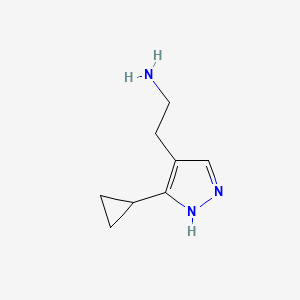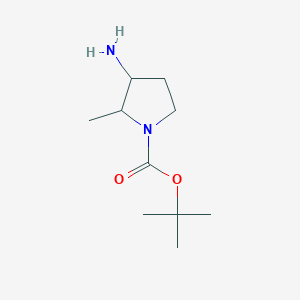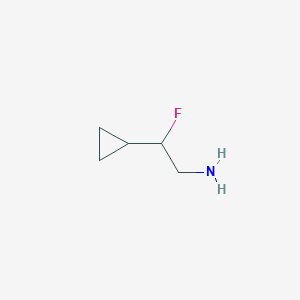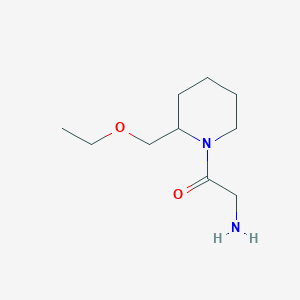
2-Fluoro-2-(pyridin-3-yl)éthan-1-amine
Vue d'ensemble
Description
2-Fluoro-2-(pyridin-3-yl)ethan-1-amine is a useful research compound. Its molecular formula is C7H9FN2 and its molecular weight is 140.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-2-(pyridin-3-yl)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-2-(pyridin-3-yl)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de pyridines fluorées
Les pyridines fluorées sont des composés suscitant un intérêt considérable en raison de leurs propriétés physiques, chimiques et biologiques uniques. L'introduction d'un atome de fluor, comme dans le cas de la 2-Fluoro-2-(pyridin-3-yl)éthan-1-amine, peut entraîner une réduction de la basicité et de la réactivité par rapport aux analogues chlorés et bromés. Ce composé peut être utilisé dans la synthèse de diverses fluoropyridines, qui sont précieuses dans le développement de nouveaux produits pharmaceutiques et agrochimiques .
Radiopharmaceutiques
L'isotope fluor-18 est couramment utilisé dans l'imagerie par tomographie par émission de positons (TEP). Des composés comme la This compound peuvent être marqués au fluor-18 pour créer des agents d'imagerie qui aident au diagnostic et à la recherche de maladies .
Chimie agricole
Dans la recherche de nouveaux produits agricoles, l'introduction d'atomes de fluor dans les structures principales a été une modification courante. La This compound pourrait servir de bloc de construction pour la synthèse de composés contenant du fluor avec des propriétés physiques, biologiques et environnementales améliorées .
Chimie médicinale
Environ 10 % des produits pharmaceutiques utilisés dans le traitement médical contiennent un atome de fluor. Les propriétés uniques conférées par l'atome de fluor font de la This compound un précurseur précieux dans la synthèse de divers composés médicinaux .
Synthèse organique
Ce composé peut être utilisé en synthèse organique, en particulier dans l'introduction d'atomes de fluor ou de motifs pyridiniques dans des molécules plus complexes. Sa réactivité permet une synthèse et une fonctionnalisation sélectives dans diverses réactions organiques .
Science des matériaux
Les composés fluorés ont des applications en science des matériaux, où ils peuvent être utilisés pour modifier les propriétés de surface, créer des matériaux à faible indice de réfraction ou comme additifs dans les polymères pour améliorer certaines caractéristiques .
Recherche en biochimie
En biochimie, les composés fluorés sont souvent utilisés comme analogues de molécules naturelles pour étudier les interactions enzymatiques, les voies métaboliques et la liaison protéine-ligand en raison de leur capacité à imiter la taille et la forme des substrats naturels tout en offrant des propriétés électroniques différentes .
Science de l'environnement
La recherche sur l'impact environnemental des composés fluorés, y compris leur biodégradabilité et leur bioaccumulation potentielle, est cruciale. La This compound peut être étudiée pour comprendre le devenir environnemental de ces composés .
Mécanisme D'action
Target of Action
It is known that similar compounds, such as 2-pyridylethylamine, act as histamine agonists, specifically for the h1 subtype .
Mode of Action
It’s worth noting that fluoropyridines, in general, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Fluoropyridines are known to be less reactive than their chlorinated and brominated analogues, which could influence their interaction with biochemical pathways .
Pharmacokinetics
It’s worth noting that the compound’s bioaccumulation estimates from log kow (bcfwin v217) suggest a Log BCF of 0500 (BCF = 3162), indicating its potential bioavailability .
Result of Action
Compounds with similar structures have demonstrated strong activity against certain fungi, suggesting potential antifungal properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-2-(pyridin-3-yl)ethan-1-amine. For instance, its volatilization from water, persistence time, and removal in wastewater treatment are all factors that could impact its environmental behavior .
Analyse Biochimique
Biochemical Properties
2-Fluoro-2-(pyridin-3-yl)ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can significantly influence the metabolic pathways in which these enzymes are involved.
Cellular Effects
The effects of 2-Fluoro-2-(pyridin-3-yl)ethan-1-amine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, it can alter gene expression patterns, leading to changes in the production of proteins that are essential for cellular functions.
Molecular Mechanism
At the molecular level, 2-Fluoro-2-(pyridin-3-yl)ethan-1-amine exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . This inhibition can result in altered metabolic pathways and changes in cellular function. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 2-Fluoro-2-(pyridin-3-yl)ethan-1-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
In animal models, the effects of 2-Fluoro-2-(pyridin-3-yl)ethan-1-amine vary with different dosages. At lower doses, it has been observed to have minimal adverse effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been identified, where a certain dosage level leads to significant changes in physiological and biochemical parameters. Toxic effects at high doses include liver and kidney damage, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
2-Fluoro-2-(pyridin-3-yl)ethan-1-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of various metabolites, which can further influence metabolic flux and metabolite levels. The compound’s metabolism can also affect the overall metabolic balance within cells, leading to changes in energy production and utilization.
Transport and Distribution
The transport and distribution of 2-Fluoro-2-(pyridin-3-yl)ethan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy in therapeutic applications.
Subcellular Localization
The subcellular localization of 2-Fluoro-2-(pyridin-3-yl)ethan-1-amine is crucial for its activity and function. It has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus . Targeting signals and post-translational modifications play a role in directing the compound to these compartments. This localization can influence its interactions with other biomolecules and its overall biological activity.
Propriétés
IUPAC Name |
2-fluoro-2-pyridin-3-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c8-7(4-9)6-2-1-3-10-5-6/h1-3,5,7H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIREJWXPKZKCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine](/img/structure/B1472328.png)
![2-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1472329.png)


![3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B1472332.png)



![(3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine](/img/structure/B1472337.png)



